Z-D-Met-OH

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

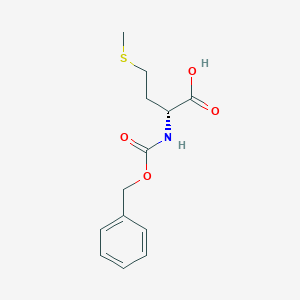

(2R)-4-methylsulfanyl-2-(phenylmethoxycarbonylamino)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO4S/c1-19-8-7-11(12(15)16)14-13(17)18-9-10-5-3-2-4-6-10/h2-6,11H,7-9H2,1H3,(H,14,17)(H,15,16)/t11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPKHNNQXKZMOJJ-LLVKDONJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCC(C(=O)O)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CSCC[C@H](C(=O)O)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501316639 | |

| Record name | CBZ-D-Methionine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501316639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28862-80-8 | |

| Record name | CBZ-D-Methionine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28862-80-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | CBZ-D-Methionine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501316639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis and Characterization of CBZ-D-Methionine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and characterization of N-α-Carbobenzyloxy-D-methionine (CBZ-D-Methionine), an important protected amino acid derivative crucial in peptide synthesis and drug development. This document details the synthetic protocol, purification methods, and extensive characterization data.

Introduction

N-protected amino acids are fundamental building blocks in solid-phase and solution-phase peptide synthesis. The carbobenzyloxy (CBZ or Z) group is a widely used protecting group for the α-amino functionality of amino acids due to its stability under various reaction conditions and its facile removal by catalytic hydrogenation. CBZ-D-Methionine, in particular, serves as a key intermediate for the incorporation of the D-methionine residue into peptide chains. The D-enantiomer is of significant interest in the design of peptides with modified biological activity and increased resistance to enzymatic degradation.

This technical guide outlines a reliable method for the synthesis of CBZ-D-Methionine via the Schotten-Baumann reaction, followed by a thorough characterization using various analytical techniques.

Experimental Workflow

The overall process for the synthesis and characterization of CBZ-D-Methionine is depicted below.

Caption: Experimental workflow for the synthesis and characterization of CBZ-D-Methionine.

Synthesis of CBZ-D-Methionine

The synthesis of CBZ-D-Methionine is achieved through the N-protection of D-methionine using benzyl chloroformate under Schotten-Baumann conditions. This reaction involves the acylation of the amino group in an aqueous basic solution.

Materials and Reagents

-

D-Methionine

-

Benzyl chloroformate (Cbz-Cl)

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

-

Ethyl acetate

-

Hexane

-

Dichloromethane

-

Anhydrous magnesium sulfate

-

Deionized water

Experimental Protocol

-

Dissolution of D-Methionine: In a round-bottom flask equipped with a magnetic stirrer, dissolve D-methionine in a 1 M aqueous solution of sodium hydroxide at 0-5 °C (ice bath).

-

Schotten-Baumann Reaction: While maintaining the temperature at 0-5 °C, slowly and simultaneously add benzyl chloroformate and a 2 M aqueous solution of sodium hydroxide to the stirring solution. The pH of the reaction mixture should be maintained between 9 and 10. The addition is typically done dropwise over a period of 1-2 hours.

-

Reaction Completion: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

-

Work-up: Transfer the reaction mixture to a separatory funnel and wash with dichloromethane to remove any unreacted benzyl chloroformate and benzyl alcohol.

-

Acidification and Precipitation: Cool the aqueous layer in an ice bath and acidify to a pH of approximately 2 by the slow addition of 2 M hydrochloric acid. A white precipitate of CBZ-D-Methionine should form.

-

Isolation of Crude Product: Collect the crude product by vacuum filtration and wash thoroughly with cold deionized water.

-

Purification: Recrystallize the crude product from a suitable solvent system, such as ethyl acetate/hexane, to obtain pure CBZ-D-Methionine.

-

Drying: Dry the purified product under vacuum to a constant weight.

Characterization of CBZ-D-Methionine

The identity and purity of the synthesized CBZ-D-Methionine are confirmed by various analytical methods. The expected data, based on the known characteristics of the L-enantiomer and general principles of spectroscopy, are summarized below.

Physical Properties

| Parameter | Value | Reference |

| Molecular Formula | C₁₃H₁₇NO₄S | N/A |

| Molecular Weight | 283.34 g/mol | N/A |

| Melting Point | 69 °C | [1] |

| Specific Rotation ([α]D) | +26° (c=1, MeOH) | [1] |

| Appearance | White to off-white crystalline solid | [1] |

Spectroscopic Data

The proton NMR spectrum is a key tool for confirming the structure of the synthesized compound.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.35 | m | 5H | Aromatic protons (C₆H₅) |

| ~5.10 | s | 2H | Benzylic protons (-CH₂-Ph) |

| ~4.40 | m | 1H | α-CH |

| ~2.50 | t | 2H | γ-CH₂ |

| ~2.10 | s | 3H | S-CH₃ |

| ~2.00 | m | 2H | β-CH₂ |

The carbon NMR spectrum provides further confirmation of the carbon framework.

| Chemical Shift (δ, ppm) | Assignment |

| ~175 | C=O (Carboxylic acid) |

| ~156 | C=O (Carbamate) |

| ~136 | Aromatic C (quaternary) |

| ~128.5 | Aromatic CH |

| ~128.0 | Aromatic CH |

| ~67 | Benzylic CH₂ |

| ~54 | α-CH |

| ~31 | γ-CH₂ |

| ~30 | β-CH₂ |

| ~15 | S-CH₃ |

The FTIR spectrum shows characteristic absorption bands for the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300 | Broad | O-H stretch (Carboxylic acid) |

| ~3030 | Medium | C-H stretch (Aromatic) |

| ~2920 | Medium | C-H stretch (Aliphatic) |

| ~1710 | Strong | C=O stretch (Carboxylic acid) |

| ~1690 | Strong | C=O stretch (Carbamate) |

| ~1530 | Strong | N-H bend |

| ~1250 | Strong | C-O stretch |

Mass spectrometry confirms the molecular weight of the compound.

| m/z | Ion |

| 284.0951 | [M+H]⁺ |

| 306.0770 | [M+Na]⁺ |

Conclusion

This technical guide provides a detailed protocol for the synthesis of CBZ-D-Methionine and a comprehensive summary of its characterization data. The presented methods are robust and can be readily implemented in a standard organic chemistry laboratory. The availability of well-characterized CBZ-D-Methionine is essential for researchers engaged in the synthesis of D-amino acid-containing peptides for various applications in drug discovery and development.

References

Physicochemical properties of N-CBZ-D-Methionine

An In-depth Technical Guide on the Physicochemical Properties of N-CBZ-D-Methionine

This technical guide provides a comprehensive overview of the core physicochemical properties of N-(Carbobenzoxy)-D-Methionine (N-CBZ-D-Methionine). It is intended for researchers, scientists, and professionals in the field of drug development and peptide chemistry. This document details key physical and chemical data, outlines the experimental protocols for their determination, and provides visual representations of relevant workflows and metabolic pathways.

Physicochemical Properties

N-CBZ-D-Methionine is a protected form of the D-enantiomer of the amino acid methionine. The carbobenzoxy (CBZ or Z) group serves as a protecting group for the amine, which is a common strategy in peptide synthesis. Its physicochemical properties are crucial for its handling, storage, and application in synthetic chemistry.

Data Summary

The quantitative physicochemical properties of N-CBZ-D-Methionine are summarized in the table below for easy reference and comparison.

| Property | Value | References |

| Molecular Formula | C₁₃H₁₇NO₄S | [1][2][3] |

| Molecular Weight | 283.34 g/mol | [1][2][3][4][5] |

| CAS Number | 28862-80-8 | [1][2][3] |

| Appearance | White to almost white powder or crystalline solid | [3][5] |

| Melting Point | 68.0 to 72.0 °C | [3] |

| Specific Optical Rotation | [α]²⁰/D = +24.0 to +28.0° (c=1, Methanol) | [3] |

| Purity | ≥98.0% | [1][3] |

| Solubility | Soluble in Methanol | [3][5][6][7] |

Experimental Protocols

The following sections provide detailed methodologies for the determination of the key physicochemical properties of N-CBZ-D-Methionine.

2.1 Melting Point Determination (Capillary Method)

The melting point is a critical indicator of a substance's purity.[8] Pure crystalline compounds typically exhibit a sharp melting point range of 0.5-1.0°C.[9][10] Impurities tend to lower and broaden the melting range.[9] The capillary method is a standard technique for this measurement.[11]

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or Fisher-Johns)[8][9]

-

Glass capillary tubes (sealed at one end)[8]

-

Mortar and pestle (for powdering the sample)[8]

-

Thermometer

Procedure:

-

Sample Preparation: Ensure the N-CBZ-D-Methionine sample is completely dry and finely powdered.[11][12]

-

Capillary Loading: Load the powdered sample into a capillary tube to a height of approximately 3 mm. This can be achieved by tapping the open end of the tube into the powder and then gently tapping the sealed end on a hard surface to pack the sample down.[8][12]

-

Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.[8]

-

Rapid Determination (Optional): Perform an initial rapid heating to quickly determine an approximate melting range. This helps in setting the parameters for a more accurate measurement.[9][10]

-

Accurate Determination: Use a fresh sample and heat the block rapidly to about 15-20°C below the approximate melting point. Then, reduce the heating rate to 1-2°C per minute to allow for thermal equilibrium.[9]

-

Observation and Recording: Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the last solid crystal melts (the end of the melting range).[8][9]

2.2 Specific Optical Rotation Measurement

Optical rotation measures the extent to which a chiral compound rotates the plane of polarized light.[13] This property is fundamental for distinguishing between enantiomers. The measurement is highly sensitive to temperature, solvent, concentration, and the wavelength of light used.[14]

Apparatus:

-

Polarimeter sample tube (typically 100 mm or 1 dm in length)[13]

-

Volumetric flask and analytical balance

Procedure:

-

Solution Preparation: Accurately weigh a sample of N-CBZ-D-Methionine and dissolve it in a precise volume of a specified solvent (e.g., methanol for a concentration of 1 g/100 mL).[3] Ensure the solution is homogeneous and free of solid contaminants.[13]

-

Instrument Calibration: Calibrate the polarimeter according to the manufacturer's instructions, typically using a blank (the pure solvent).[14]

-

Sample Measurement: Rinse and fill the polarimeter tube with the prepared sample solution, ensuring no air bubbles are present in the light path. Place the tube in the polarimeter.

-

Angle Measurement: Measure the angle of rotation (α).[13] A positive (+) value indicates dextrorotatory rotation (to the right), while a negative (-) value indicates levorotatory rotation (to the left).[13]

-

Calculation of Specific Rotation: Calculate the specific rotation [α] using the following formula[14][15]: [α]ᵀλ = α / (l × c) Where:

-

T is the temperature in degrees Celsius.

-

λ is the wavelength of light (e.g., 'D' for the sodium D-line).

-

α is the observed rotation in degrees.

-

l is the path length of the sample tube in decimeters (dm).

-

c is the concentration of the solution in g/mL.[15]

-

2.3 Aqueous Solubility Determination (Shake-Flask Method)

The shake-flask method is considered the gold standard for determining the equilibrium solubility of a compound.[16] It involves agitating an excess amount of the solid in a solvent until equilibrium is reached.[16]

Apparatus:

-

Shaker or agitator in a temperature-controlled environment

-

Centrifuge

-

Analytical equipment for concentration measurement (e.g., HPLC, UV-Vis spectrophotometer)

-

Vials and filtration apparatus

Procedure:

-

Sample Preparation: Add an excess amount of solid N-CBZ-D-Methionine to a vial containing the desired solvent (e.g., deionized water, buffer solution).[16][17] The excess solid ensures that a saturated solution is formed.

-

Equilibration: Seal the vials and place them in an overhead shaker or agitator.[17] Agitate the suspension at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.[16][17]

-

Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This is a critical step and is typically achieved by centrifugation at a high speed (e.g., 5,000 rpm for 30 minutes) or by filtration.[16][17]

-

Sampling and Dilution: Carefully remove an aliquot of the clear supernatant. If necessary, dilute the sample accurately with the solvent to bring the concentration within the linear range of the analytical method.[16]

-

Concentration Analysis: Determine the concentration of the dissolved N-CBZ-D-Methionine in the sample using a suitable and validated analytical technique.

-

Reporting: The measured concentration represents the equilibrium solubility of the compound in the specific solvent at the given temperature.

Mandatory Visualizations

3.1 Experimental Workflow Diagram

Caption: Workflow for Melting Point Determination.

3.2 Metabolic Pathway Visualization

While N-CBZ-D-Methionine is a synthetic compound, the core D-methionine moiety can be metabolized in vivo. A key pathway involves its conversion to the naturally occurring L-enantiomer, primarily in the liver. This process is initiated by the enzyme D-amino acid oxidase.[18]

Caption: Metabolic Conversion of D-Methionine.

References

- 1. labproinc.com [labproinc.com]

- 2. N-Benzyloxycarbonyl-D-methionine, 98% | Fisher Scientific [fishersci.ca]

- 3. N-Carbobenzoxy-D-methionine 28862-80-8 | TCI AMERICA [tcichemicals.com]

- 4. N-Carbobenzoxy-L-methionine 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 5. N-Carbobenzoxy-DL-methionine 4434-61-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 6. N-Cbz-L-methionine | 1152-62-1 [chemicalbook.com]

- 7. N-Benzyloxycarbonyl-L-methionine [chembk.com]

- 8. Determination of Melting Point [wiredchemist.com]

- 9. chem.ucalgary.ca [chem.ucalgary.ca]

- 10. SSERC | Melting point determination [sserc.org.uk]

- 11. westlab.com [westlab.com]

- 12. byjus.com [byjus.com]

- 13. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 14. pharmaacademias.com [pharmaacademias.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. researchgate.net [researchgate.net]

- 17. nanopartikel.info [nanopartikel.info]

- 18. A deuterium surface coil NMR study of the metabolism of D-methionine in the liver of the anesthetized rat - PubMed [pubmed.ncbi.nlm.nih.gov]

CBZ-D-Methionine CAS number and molecular weight

Audience: Researchers, scientists, and drug development professionals.

Core Content: This technical guide provides comprehensive information on the chemical properties, synthesis, and application of N-α-Carbobenzyloxy-D-methionine (CBZ-D-Methionine).

Chemical and Physical Data

CBZ-D-Methionine is the D-enantiomer of N-protected methionine, where the amino group is protected by a benzyloxycarbonyl (Cbz or Z) group. This protection is crucial for its use in peptide synthesis, preventing unwanted reactions of the N-terminus.

Table 1: Physicochemical Properties of CBZ-D-Methionine

| Property | Value | Citations |

| CAS Number | 28862-80-8 | [1][2] |

| Molecular Formula | C13H17NO4S | |

| Molecular Weight | 283.34 g/mol | [3][4][5][6][7] |

| Synonyms | N-Carbobenzoxy-D-methionine, Z-D-Met-OH | [1] |

Experimental Protocols

This section details common experimental procedures for the synthesis, analysis, and deprotection of CBZ-D-Methionine.

The N-protection of D-methionine with a benzyloxycarbonyl group is typically achieved using benzyl chloroformate under Schotten-Baumann conditions. This reaction involves the acylation of the amino acid in the presence of a base to neutralize the hydrochloric acid byproduct.

Protocol:

-

Dissolution: Dissolve D-methionine in an aqueous solution of a base, such as sodium carbonate or sodium hydroxide, at 0-5 °C with vigorous stirring.

-

Addition of Protecting Agent: Add benzyl chloroformate (Cbz-Cl) dropwise to the cold solution while maintaining the pH in the alkaline range (typically pH 9-10) by concurrent addition of a base solution.

-

Reaction: Allow the reaction mixture to stir at a low temperature for a few hours, followed by stirring at room temperature to ensure the completion of the reaction.

-

Work-up: Wash the reaction mixture with an organic solvent (e.g., diethyl ether) to remove any unreacted benzyl chloroformate.

-

Acidification: Carefully acidify the aqueous layer with a dilute acid (e.g., HCl) to a pH of approximately 2-3. This will precipitate the N-Cbz-D-methionine.

-

Isolation and Purification: Collect the precipitate by filtration, wash it with cold water, and dry it under a vacuum. The crude product can be further purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexane.

CBZ-D-Methionine can be used in peptide synthesis, particularly in solution-phase synthesis. In modern solid-phase peptide synthesis (SPPS), the Fmoc protecting group is more common. The following is a general workflow for the incorporation of an amino acid in Fmoc-based SPPS.

Protocol:

-

Resin Swelling: Swell the solid support resin (e.g., Wang or Rink Amide resin) in a suitable solvent like N,N-dimethylformamide (DMF).

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin-bound amino acid by treating it with a solution of 20% piperidine in DMF. This exposes a free amine for the next coupling step.

-

Washing: Thoroughly wash the resin with DMF to remove the piperidine and the Fmoc-piperidine adduct.

-

Amino Acid Coupling: Couple the next Fmoc-protected amino acid (in this conceptual example, it would be a protected D-methionine) to the free amine on the resin. This is achieved using activating agents (e.g., HBTU, HATU) and a base (e.g., DIPEA) in DMF.

-

Washing: Wash the resin again with DMF to remove excess reagents and byproducts.

-

Repeat Cycle: Repeat steps 2-5 for each subsequent amino acid in the desired peptide sequence.

The Cbz group is typically removed by catalytic hydrogenolysis.

Protocol:

-

Dissolution: Dissolve the Cbz-protected peptide in a suitable solvent such as methanol, ethanol, or ethyl acetate.

-

Catalyst Addition: Add a palladium on carbon (Pd/C) catalyst (typically 5-10% by weight) to the solution.

-

Hydrogenation: Stir the mixture under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) at room temperature.

-

Monitoring: Monitor the reaction progress using an appropriate analytical technique, such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Filtration: Once the reaction is complete, filter the mixture through a pad of celite to remove the Pd/C catalyst.

-

Solvent Removal: Remove the solvent under reduced pressure to obtain the deprotected product.

HPLC is a standard method for assessing the purity of CBZ-D-Methionine and for monitoring reaction progress.

General Protocol:

-

Column: A reversed-phase C18 column is commonly used.

-

Mobile Phase: A gradient of water and acetonitrile (ACN), both often containing a small amount of an acid like trifluoroacetic acid (TFA) or formic acid (0.1%), is typically employed.

-

Detection: UV detection at a wavelength of around 210-220 nm is suitable for detecting the peptide bonds and the Cbz group.

-

Sample Preparation: Dissolve a small amount of the sample in the mobile phase or a suitable solvent.

-

Injection and Analysis: Inject the sample into the HPLC system and run the gradient method. The retention time and peak purity can be used to assess the identity and purity of the compound.

Visualizations

The following diagrams illustrate key processes involving CBZ-D-Methionine.

Caption: Synthesis of CBZ-D-Methionine.

Caption: Simplified SPPS Cycle.

Caption: Cbz Group Deprotection.

References

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. helixchrom.com [helixchrom.com]

- 3. experts.umn.edu [experts.umn.edu]

- 4. researchgate.net [researchgate.net]

- 5. Cbz-Protected Amino Groups [organic-chemistry.org]

- 6. total-synthesis.com [total-synthesis.com]

- 7. An improved large scale procedure for the preparation of N-Cbz amino acids [agris.fao.org]

Spectroscopic Analysis of CBZ-D-Methionine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for N-Carbobenzyloxy-D-methionine (CBZ-D-Methionine), a crucial N-protected form of the amino acid methionine. Understanding the spectroscopic characteristics of this compound is fundamental for its identification, purity assessment, and characterization in various stages of drug development and chemical research. This document presents its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols and a workflow for spectroscopic analysis.

It is important to note that while the specific data for the D-enantiomer is provided where available, spectroscopic data for the corresponding L-enantiomer (N-Cbz-L-methionine) is also included. In achiral environments, the NMR, IR, and MS spectra of enantiomers are identical.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for CBZ-D-Methionine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~7.35 | m | C₆H₅- (Aromatic protons) |

| ~5.1 | s | -CH₂- (Benzyl) |

| ~4.4 | m | α-CH |

| ~2.5 | t | γ-CH₂ |

| ~2.1 | s | S-CH₃ |

| ~2.0 | m | β-CH₂ |

¹³C NMR (Carbon-13 NMR) Data

| Chemical Shift (δ) ppm | Assignment |

| ~174 | C=O (Carboxylic acid) |

| ~156 | C=O (Carbamate) |

| ~136 | Aromatic C (quaternary) |

| ~128.5 | Aromatic CH |

| ~128 | Aromatic CH |

| ~127.8 | Aromatic CH |

| ~67 | -CH₂- (Benzyl) |

| ~53 | α-CH |

| ~31 | γ-CH₂ |

| ~30 | β-CH₂ |

| ~15 | S-CH₃ |

Note: The exact chemical shifts can vary slightly depending on the solvent and concentration.

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-2500 | Broad | O-H stretch (Carboxylic acid) |

| ~3300 | Medium | N-H stretch (Amide) |

| 3100-3000 | Medium | C-H stretch (Aromatic) |

| 2950-2850 | Medium | C-H stretch (Aliphatic) |

| ~1710 | Strong | C=O stretch (Carboxylic acid & Carbamate) |

| ~1530 | Strong | N-H bend (Amide II) |

| 1470-1450 | Medium | C=C stretch (Aromatic) |

| ~1250 | Strong | C-O stretch |

Mass Spectrometry (MS)

| m/z | Interpretation |

| 284.09 | [M+H]⁺ (Protonated molecule) |

| 282.08 | [M-H]⁻ (Deprotonated molecule) |

| 238.09 | [M-COOH]⁺ (Loss of carboxyl group) |

| 108.06 | [C₇H₈O]⁺ (Benzyl fragment) |

| 91.05 | [C₇H₇]⁺ (Tropylium ion) |

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra of CBZ-D-Methionine for structural elucidation.

Materials:

-

CBZ-D-Methionine sample

-

Deuterated solvent (e.g., Chloroform-d, CDCl₃; or Dimethyl sulfoxide-d₆, DMSO-d₆)[1]

-

NMR tubes (5 mm)

-

NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

-

Sample Preparation: Dissolve 5-10 mg of CBZ-D-Methionine in approximately 0.6-0.7 mL of the chosen deuterated solvent directly in an NMR tube. Ensure the sample is fully dissolved. For amino acids, D₂O or DMSO-d₆ are often good solvent choices if solubility in CDCl₃ is an issue.[1]

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Tune the probe for both ¹H and ¹³C frequencies.

-

-

¹H NMR Acquisition:

-

Acquire a single-pulse ¹H NMR spectrum.

-

Typical parameters: spectral width of 12-16 ppm, pulse angle of 30-45 degrees, relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Typical parameters: spectral width of 200-220 ppm, pulse angle of 30-45 degrees, relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase the spectra correctly.

-

Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., CHCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).[2]

-

Integrate the peaks in the ¹H NMR spectrum.

-

Infrared (IR) Spectroscopy

Objective: To obtain the infrared spectrum of CBZ-D-Methionine to identify its functional groups.

Method: Attenuated Total Reflectance (ATR)

Materials:

-

CBZ-D-Methionine sample (solid)

-

FTIR spectrometer with an ATR accessory

-

Spatula

-

Solvent for cleaning (e.g., isopropanol)

Procedure:

-

Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum.

-

Sample Application: Place a small amount of the solid CBZ-D-Methionine sample onto the ATR crystal.

-

Pressure Application: Use the pressure clamp of the ATR accessory to ensure good contact between the sample and the crystal.

-

Spectrum Acquisition: Acquire the IR spectrum. A typical measurement would involve scanning the mid-IR range (4000-400 cm⁻¹) with a resolution of 4 cm⁻¹ and co-adding 16-32 scans to improve the signal-to-noise ratio.[3]

-

Cleaning: After the measurement, clean the ATR crystal thoroughly with a soft cloth or wipe soaked in a suitable solvent like isopropanol.

Method: KBr Pellet

Materials:

-

CBZ-D-Methionine sample (solid)

-

Potassium bromide (KBr), spectroscopy grade, dried

-

Agate mortar and pestle

-

Pellet press

Procedure:

-

Grinding: Grind 1-2 mg of the CBZ-D-Methionine sample with about 100-200 mg of dry KBr in an agate mortar until a fine, homogeneous powder is obtained.[3]

-

Pellet Formation: Transfer the powder to a pellet die and press it under high pressure (typically several tons) to form a transparent or translucent pellet.[3]

-

Spectrum Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum as described for the ATR method. A background spectrum of an empty sample holder should be recorded.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of CBZ-D-Methionine.

Method: Electrospray Ionization (ESI)

Materials:

-

CBZ-D-Methionine sample

-

HPLC-grade solvent (e.g., methanol, acetonitrile, water)

-

Formic acid (for positive ion mode) or ammonium hydroxide (for negative ion mode)

-

Mass spectrometer with an ESI source

Procedure:

-

Sample Preparation: Prepare a dilute solution of CBZ-D-Methionine (e.g., 1-10 µg/mL) in a suitable solvent system. A common choice is a mixture of water and an organic solvent like methanol or acetonitrile, with a small amount of an additive to promote ionization (e.g., 0.1% formic acid for positive ion mode).[4][5]

-

Instrument Setup:

-

Calibrate the mass spectrometer using a standard calibration solution.

-

Set the ESI source parameters, including capillary voltage, nebulizing gas pressure, and drying gas flow rate and temperature. These will need to be optimized for the specific compound and instrument.

-

-

Data Acquisition:

-

Introduce the sample solution into the mass spectrometer via direct infusion or through a liquid chromatography system.

-

Acquire the mass spectrum over a relevant m/z range (e.g., 50-500).

-

To obtain fragmentation information, perform tandem mass spectrometry (MS/MS) by selecting the molecular ion ([M+H]⁺ or [M-H]⁻) and subjecting it to collision-induced dissociation (CID).

-

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like CBZ-D-Methionine.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis of 13 C-methyl-labeled amino acids and their incorporation into proteins in mammalian cells - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01320K [pubs.rsc.org]

- 3. drawellanalytical.com [drawellanalytical.com]

- 4. researchmap.jp [researchmap.jp]

- 5. pubs.acs.org [pubs.acs.org]

Commercial Sourcing and Technical Applications of High-Purity CBZ-D-Methionine: A Guide for Researchers

For researchers, scientists, and drug development professionals, the procurement of high-purity chiral amino acid derivatives is a critical first step in the synthesis of novel peptides and other specialized molecules. This technical guide provides an in-depth overview of commercial suppliers of N-α-Carbobenzoxy-D-methionine (CBZ-D-Methionine), its quality control, and its application in peptide synthesis, along with insights into the biological significance of D-methionine-containing peptides.

High-Purity CBZ-D-Methionine: Commercial Availability and Quality Specifications

CBZ-D-Methionine is a derivative of the non-proteinogenic D-enantiomer of methionine, featuring a benzyloxycarbonyl (Cbz or Z) protecting group on its alpha-amino group. This protecting group is instrumental in peptide synthesis, preventing unwanted reactions of the amine functionality during peptide bond formation. Several chemical suppliers specialize in providing high-purity CBZ-D-Methionine for research and pharmaceutical applications.

Key commercial suppliers for high-purity CBZ-D-Methionine include companies such as TCI (Tokyo Chemical Industry) , Santa Cruz Biotechnology , and Advent Chembio . These suppliers typically offer the compound with a purity of ≥98%. The product is generally a white to off-white crystalline powder.

A thorough quality assessment of CBZ-D-Methionine is crucial to ensure the integrity of subsequent synthetic work. A Certificate of Analysis (CoA) from the supplier provides key data on the purity and physical properties of the compound. While a specific CoA for CBZ-D-Methionine is proprietary to the supplier, a representative summary of typical specifications is provided in Table 1.

| Parameter | Typical Specification | Analytical Method |

| Appearance | White to off-white crystalline powder | Visual Inspection |

| Purity (by HPLC) | ≥ 98.0% | High-Performance Liquid Chromatography |

| Melting Point | 67-71 °C | Melting Point Apparatus |

| Optical Rotation ([α]D) | +23.0 to +27.0° (c=1 in Methanol) | Polarimetry |

| Identity (by ¹H NMR) | Conforms to structure | Nuclear Magnetic Resonance Spectroscopy |

| Moisture Content | ≤ 0.5% | Karl Fischer Titration |

Table 1: Representative Quality Specifications for High-Purity CBZ-D-Methionine. This table summarizes the typical quality control parameters and their expected values for commercially available high-purity CBZ-D-Methionine, as would be detailed in a supplier's Certificate of Analysis.

Experimental Protocols: Application of CBZ-D-Methionine in Solid-Phase Peptide Synthesis

The primary application of CBZ-D-Methionine is as a building block in solid-phase peptide synthesis (SPPS). The CBZ group provides robust protection of the N-terminus during peptide chain elongation. Below is a detailed, step-by-step protocol for the incorporation of CBZ-D-Methionine into a peptide sequence using a manual SPPS workflow.

Protocol: Manual Solid-Phase Peptide Synthesis (SPPS) – Coupling of CBZ-D-Methionine

Materials:

-

Pre-loaded resin (e.g., Wang resin, Rink amide resin) with the desired C-terminal amino acid.

-

CBZ-D-Methionine

-

Coupling reagent (e.g., HBTU, HATU)

-

Base (e.g., N,N-Diisopropylethylamine - DIPEA)

-

Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)

-

Deprotection solution: 20% piperidine in DMF

-

Washing solvents: DMF, DCM, Isopropanol (IPA)

-

Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water)

Procedure:

-

Resin Swelling: Swell the pre-loaded resin in DMF in a reaction vessel for 30-60 minutes.

-

Fmoc Deprotection (if applicable): If the N-terminus of the resin-bound amino acid is Fmoc-protected, treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc group. Wash the resin thoroughly with DMF, IPA, and DCM.

-

Activation of CBZ-D-Methionine: In a separate vial, dissolve CBZ-D-Methionine (3 equivalents relative to resin loading), HBTU (2.9 equivalents), and DIPEA (6 equivalents) in a minimal amount of DMF. Allow the activation to proceed for 2-5 minutes.

-

Coupling Reaction: Add the activated CBZ-D-Methionine solution to the reaction vessel containing the deprotected resin. Agitate the mixture for 2-4 hours at room temperature to ensure complete coupling.

-

Washing: After the coupling reaction, drain the reaction vessel and wash the resin extensively with DMF, IPA, and DCM to remove excess reagents and byproducts.

-

Confirmation of Coupling: Perform a qualitative test (e.g., Kaiser test) to confirm the absence of free primary amines, indicating a successful coupling reaction.

-

Chain Elongation: Repeat the deprotection (if using Fmoc-protected amino acids for subsequent steps) and coupling cycles for the remaining amino acids in the desired sequence.

-

Final Deprotection and Cleavage: Once the peptide synthesis is complete, treat the resin with a cleavage cocktail to remove the side-chain protecting groups and cleave the peptide from the solid support. The CBZ group on the N-terminus is generally stable to the TFA used for cleavage of Boc and other acid-labile side-chain protecting groups.[1][2]

-

Peptide Precipitation and Purification: Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and wash the pellet. The crude peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Signaling Pathways and Biological Significance of D-Methionine-Containing Peptides

While L-methionine is a crucial component of numerous metabolic pathways, including the methionine cycle which is central to cellular methylation and redox homeostasis, the biological role of D-methionine is primarily realized through its incorporation into peptides.[3][4][5][6] Peptides containing D-amino acids often exhibit enhanced stability against enzymatic degradation and can possess unique biological activities.[7][8][9][10]

For instance, some naturally occurring peptides containing D-amino acids, such as certain antimicrobial peptides, show increased potency and a longer half-life.[8][11] The introduction of a D-amino acid can alter the peptide's conformation, leading to modified receptor binding and signaling.[9]

The diagram below illustrates a generalized workflow for the synthesis of a D-methionine-containing peptide and its potential interaction with a cellular signaling pathway.

Caption: Workflow for the synthesis of a D-methionine-containing peptide and its interaction with a cellular receptor to initiate a signaling cascade.

The incorporation of D-methionine can influence the peptide's interaction with its target receptor, potentially leading to agonistic or antagonistic effects on downstream signaling pathways such as the MAPK or PI3K/Akt pathways, which are critical in regulating cellular processes like proliferation, survival, and apoptosis. The enhanced stability of D-amino acid-containing peptides makes them attractive candidates for therapeutic development.[7][10]

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Methionine Metabolism: Key Enzymes, Reactions, and Interplay with Cellular Pathways - Creative Proteomics Blog [creative-proteomics.com]

- 4. Frontiers | Methionine at the Heart of Anabolism and Signaling: Perspectives From Budding Yeast [frontiersin.org]

- 5. Methionine metabolism and methyltransferases in the regulation of aging and lifespan extension across species - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Overview of Methionine Metabolic Pathway - Creative Proteomics [creative-proteomics.com]

- 7. Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | New Insights Into the Mechanisms and Biological Roles of D-Amino Acids in Complex Eco-Systems [frontiersin.org]

- 9. mdpi.com [mdpi.com]

- 10. mdpi.com [mdpi.com]

- 11. books.rsc.org [books.rsc.org]

CBZ-D-Methionine as a chiral building block in organic synthesis

An In-depth Technical Guide to CBZ-D-Methionine as a Chiral Building Block in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of Chiral Building Blocks

The "chiral pool" is a collection of abundant, enantiomerically pure molecules provided by nature, such as amino acids, sugars, and terpenes.[1] Utilizing these readily available starting materials—a strategy known as chiral pool synthesis—is a highly efficient approach for establishing key stereocenters in optically active compounds.[2][3] Amino acids, in particular, are versatile chiral building blocks due to the presence of a defined stereocenter at the α-carbon and multiple functional groups that can be selectively manipulated.[4] D-amino acids, while less common in nature than their L-counterparts, offer unique stereochemical configurations that are crucial for the synthesis of various natural products, pharmaceuticals, and peptide-based tools.[4][5] A recent survey of natural products revealed that while D-Alanine, D-Valine, and D-Leucine are commonly encountered, D-Methionine is among the least prevalent D-amino acids found in these structures.[4]

This guide focuses on N-Carbobenzyloxy-D-Methionine (CBZ-D-Methionine), a protected form of the essential amino acid D-methionine. The benzyloxycarbonyl (Cbz or Z) group provides robust protection for the amine, rendering it stable to a wide range of reaction conditions, including basic and mildly acidic environments, while allowing for selective modification of the carboxylic acid and the thioether side chain.[6][7] Its straightforward removal via hydrogenolysis makes it an invaluable tool in multi-step synthesis.[6][8]

Physicochemical and Spectroscopic Data

The properties of CBZ-D-Methionine are foundational to its application in synthesis. While specific data for the D-enantiomer may vary slightly, the data for the more common L-enantiomer provides a reliable reference.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₃H₁₇NO₄S | [9] |

| Molecular Weight | 283.34 g/mol | [9] |

| Appearance | White to off-white crystalline powder | General |

| Melting Point | ~85-88 °C (for L-enantiomer) | [10] |

| Solubility | Soluble in methanol, ethyl acetate, THF | General |

| Optical Rotation [α]D | +25.5° (c=2, in acetic acid) (for L-enantiomer) | [10] |

Note: Data for the L-enantiomer (N-Cbz-L-methionine, CAS 1152-62-1) is often cited. The D-enantiomer is expected to have identical physical properties except for the sign of the optical rotation.

Core Synthetic Applications and Methodologies

CBZ-D-Methionine serves as a versatile starting material for introducing the D-methionine scaffold and for creating more complex chiral structures. Its key transformations involve the protection of the amine, manipulation of the carboxylic acid and side chain, and eventual deprotection.

N-Protection of D-Methionine

The protection of the primary amine is the first step in utilizing D-methionine as a building block. The Cbz group is typically installed using benzyl chloroformate (Cbz-Cl) under basic conditions, such as the Schotten-Baumann reaction.[6]

Experimental Protocol: Synthesis of CBZ-D-Methionine

This protocol is adapted from a general procedure for the N-protection of amino acids.[6][7]

-

Dissolution: D-Methionine (1.0 equiv) is dissolved in an aqueous solution of sodium hydroxide (e.g., 1M NaOH, 2.0 equiv).

-

Cooling: The solution is cooled to 0 °C in an ice bath.

-

Addition of Protecting Agent: Benzyl chloroformate (Cbz-Cl, 1.1 equiv) is added dropwise to the stirred solution, maintaining the temperature at 0 °C. The pH is monitored and kept alkaline (pH 9-10) by the concurrent addition of aqueous NaOH.

-

Reaction: The mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2-4 hours.

-

Work-up: The reaction mixture is washed with a non-polar solvent (e.g., diethyl ether) to remove unreacted Cbz-Cl and benzyl alcohol. The aqueous layer is then acidified to pH 2-3 with cold 1M HCl.

-

Extraction & Isolation: The acidified aqueous layer is extracted with ethyl acetate (3x volumes). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure to yield the crude product.

-

Purification: The resulting solid or oil can be purified by recrystallization (e.g., from ethyl acetate/hexanes) to afford pure CBZ-D-Methionine.

| Step | Reagent/Solvent | Typical Yield | Purity | Reference(s) |

| N-Protection | D-Methionine, Cbz-Cl, NaOH, H₂O/THF | 85-95% | >98% | [6][7] |

Key Challenge: Side Chain Reactivity

The thioether side chain of methionine is susceptible to oxidation and alkylation, particularly under acidic conditions or in the presence of electrophiles.[1][11]

-

Oxidation: The thioether can be oxidized to methionine sulfoxide [Met(O)], which introduces a new stereocenter, resulting in a mixture of diastereomers.[12] This is a common side reaction during peptide cleavage with strong acids like TFA.[2]

-

S-Alkylation: Electrophiles, such as tert-butyl cations generated during the cleavage of Boc groups, can alkylate the sulfur atom to form a sulfonium salt.[11]

Careful selection of reagents and scavengers (e.g., dimethyl sulfide, anisole) is crucial during subsequent synthetic steps, especially deprotection, to mitigate these side reactions.[1]

Representative Synthetic Workflow

The following workflow illustrates a logical sequence for using CBZ-D-Methionine to synthesize a chiral, non-natural amino alcohol, a common intermediate in drug development. This sequence is based on established, high-yielding reactions.

Experimental Protocols for Workflow

Step 2: Reduction of Carboxylic Acid to Primary Alcohol

-

Setup: A solution of CBZ-D-Methionine (1.0 equiv) in anhydrous tetrahydrofuran (THF) is prepared in a flame-dried, nitrogen-purged flask and cooled to 0 °C.

-

Reagent Addition: Borane-THF complex (BH₃·THF, 1.0 M solution in THF, 1.5-2.0 equiv) is added dropwise via syringe.

-

Reaction: The reaction is stirred at 0 °C for 30 minutes and then at room temperature for 4-6 hours, monitoring by TLC.

-

Quenching: The reaction is carefully quenched at 0 °C by the slow addition of methanol, followed by saturated aqueous ammonium chloride (NH₄Cl).

-

Extraction & Isolation: The mixture is extracted with ethyl acetate. The combined organic layers are washed with water and brine, dried over Na₂SO₄, and concentrated to yield CBZ-D-Methioninol.

Step 3: Oxidation of Alcohol to Aldehyde

-

Setup: To a solution of CBZ-D-Methioninol (1.0 equiv) in anhydrous dichloromethane (DCM) at 0 °C is added Dess-Martin Periodinane (DMP, 1.2 equiv) in one portion.

-

Reaction: The mixture is stirred at room temperature for 1-2 hours until TLC indicates complete consumption of the starting material.

-

Work-up: The reaction is quenched with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) and sodium bicarbonate (NaHCO₃) (1:1 mixture) and stirred vigorously for 15 minutes.

-

Extraction & Isolation: The layers are separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated. The crude CBZ-D-Methioninal is often used immediately in the next step without further purification.

Step 4: Diastereoselective Grignard Addition

-

Setup: A solution of crude CBZ-D-Methioninal (1.0 equiv) in anhydrous THF is cooled to -78 °C under a nitrogen atmosphere.

-

Reagent Addition: An organometallic reagent (e.g., Phenylmagnesium bromide, 1.2 equiv) is added dropwise. The stereochemical outcome is directed by the existing chiral center at the α-carbon (Felkin-Anh model).

-

Reaction: The mixture is stirred at -78 °C for 2-3 hours.

-

Quenching & Isolation: The reaction is quenched with saturated aqueous NH₄Cl and extracted with ethyl acetate. The organic layers are dried and concentrated. The resulting diastereomers are separated by column chromatography.

| Reaction | Reagents | Typical Yield | Diastereomeric Ratio (dr) |

| Aldehyde Formation | DMP or SO₃·Pyridine | 80-90% | N/A |

| Grignard Addition | R-MgBr, THF, -78 °C | 75-85% | 85:15 to >95:5 |

Step 5: Cbz Deprotection via Hydrogenolysis

This protocol is adapted from standard hydrogenolysis procedures.[6]

-

Setup: The purified diastereomer of the CBZ-protected amino diol (1.0 equiv) is dissolved in a suitable solvent such as methanol (MeOH) or ethyl acetate. Palladium on carbon (10% Pd/C, ~10 mol%) is added to the solution.

-

Hydrogenation: The flask is evacuated and backfilled with hydrogen gas (H₂) several times before being stirred under a hydrogen atmosphere (balloon or Parr shaker) at room temperature.

-

Reaction Monitoring: The reaction is monitored by TLC until the starting material is fully consumed (typically 4-24 hours).

-

Isolation: The mixture is filtered through a pad of Celite® to remove the palladium catalyst, and the filter cake is washed with methanol. The filtrate is concentrated under reduced pressure to yield the final chiral amino diol.

| Deprotection Method | Reagents/Catalyst | Typical Yield | Key Advantages | Reference(s) |

| Hydrogenolysis | H₂, Pd/C, MeOH | >95% | Clean byproducts (toluene, CO₂), high yield | [6][8] |

| Lewis Acid | AlCl₃, HFIP | 80-95% | Tolerates reducible groups (alkenes, alkynes) | [13] |

| Nucleophilic | 2-Mercaptoethanol, K₃PO₄ | 70-90% | Useful for substrates sensitive to reduction | [8] |

Applications in Drug Discovery and Peptide Chemistry

The incorporation of D-amino acids like D-methionine into peptides is a key strategy for enhancing their therapeutic potential.[14]

-

Increased Proteolytic Stability: Peptides containing D-amino acids are resistant to degradation by proteases, which primarily recognize L-amino acids. This extends their in vivo half-life.

-

Conformational Constraints: The unique stereochemistry of a D-amino acid can induce specific secondary structures, such as β-turns, which can be crucial for binding to biological targets.

-

Novel Scaffolds: CBZ-D-Methionine is a precursor for a variety of non-natural amino acids and chiral heterocycles, which serve as valuable scaffolds in medicinal chemistry.[15]

The synthesis of peptides containing D-methionine follows standard solid-phase peptide synthesis (SPPS) protocols, where the CBZ group can be used for solution-phase synthesis or replaced with Fmoc or Boc groups for solid-phase applications.[2][16]

Conclusion

CBZ-D-Methionine is a valuable and highly useful chiral building block in modern organic synthesis. Its utility stems from the defined stereochemistry of the D-enantiomer, the robust nature of the CBZ protecting group, and the potential for diverse chemical modifications at its functional groups. While the inherent reactivity of the thioether side chain presents challenges, these can be overcome with carefully chosen reaction conditions and scavenger cocktails. For researchers in drug discovery and process development, mastering the application of CBZ-D-Methionine provides a reliable and efficient pathway to complex, enantiomerically pure molecules with significant therapeutic potential.

References

- 1. biotage.com [biotage.com]

- 2. Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Occurrence of D-amino acids in natural products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Occurrence of D-amino acids in natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 6. total-synthesis.com [total-synthesis.com]

- 7. US8357820B2 - Process for producing N-protected amino acid - Google Patents [patents.google.com]

- 8. Cbz-Protected Amino Groups [organic-chemistry.org]

- 9. Recent advances in asymmetric synthesis of chiral amides and peptides: racemization-free coupling reagents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. Asymmetric Synthesis of Tailor-Made Amino Acids Using Chiral Ni(II) Complexes of Schiff Bases. An Update of the Recent Literature - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Diastereoselective reduction of protein-bound methionine sulfoxide by methionine sulfoxide reductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP [organic-chemistry.org]

- 14. Unusual & Non-natural Amino Acids - Creative Peptides-Peptide Drug Discovery [pepdd.com]

- 15. Nonnatural Amino Acid Synthesis by Using Carbon-Hydrogen Bond Functionalization Methodology - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

The Enduring Guardian: A Technical Guide to the Carbobenzoxy (Cbz) Group in Amino Acid Protection

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of peptide synthesis and drug development, the precise orchestration of chemical reactions is paramount. The ability to selectively shield reactive functional groups is a cornerstone of modern organic chemistry, and among the arsenal of protective groups, the carbobenzoxy (Cbz or Z) group stands as a testament to enduring utility and reliability. Introduced in the 1930s by Max Bergmann and Leonidas Zervas, the Cbz group revolutionized peptide chemistry, enabling the controlled assembly of amino acids into complex peptides.[1] This technical guide provides an in-depth exploration of the carbobenzoxy group's fundamental role in protecting amino acids, detailing its mechanism of action, experimental protocols, and strategic applications in contemporary research and development.

The Core Principle: Reversible Amine Protection

The primary function of the Cbz group is to temporarily block the nucleophilic and basic nature of the amino group in amino acids.[2] This protection prevents unwanted side reactions during subsequent chemical transformations, such as peptide bond formation. The Cbz group forms a stable carbamate linkage with the amino group, which is robust enough to withstand a variety of reaction conditions, yet can be cleaved selectively under specific, mild conditions to regenerate the free amine.[3][4]

Mechanism of Cbz Protection

The introduction of the Cbz group, or Cbz-protection, is typically achieved by reacting the amino acid with benzyl chloroformate (Cbz-Cl) in the presence of a base. The reaction proceeds via a nucleophilic acyl substitution mechanism.

The general workflow for the Cbz protection of an amino acid can be visualized as follows:

Caption: General workflow for the Cbz protection of an amino acid.

The mechanism involves the nucleophilic attack of the amino group on the electrophilic carbonyl carbon of benzyl chloroformate. The presence of a base is crucial to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards the formation of the Cbz-protected amino acid.[1]

Caption: Mechanism of Cbz protection of an amine.

Mechanism of Cbz Deprotection

The removal of the Cbz group, or deprotection, is most commonly achieved by catalytic hydrogenolysis.[1] This method is highly efficient and proceeds under mild conditions, typically using a palladium catalyst (e.g., Pd/C) and a source of hydrogen.[3][5]

The deprotection proceeds in two main steps:

Caption: Mechanism of Cbz deprotection by catalytic hydrogenolysis.

The first step is the hydrogenolysis of the benzylic C-O bond, which cleaves the molecule into toluene and an unstable carbamic acid intermediate.[5] The carbamic acid then spontaneously decarboxylates to yield the free amine and carbon dioxide.[5]

Experimental Protocols

The following sections provide detailed methodologies for the protection and deprotection of amino acids using the Cbz group.

Cbz Protection of an Amino Acid (General Procedure)

This protocol is a representative example for the N-protection of an amino acid using benzyl chloroformate under Schotten-Baumann conditions.

Materials:

-

Amino Acid

-

Benzyl Chloroformate (Cbz-Cl)

-

Sodium Bicarbonate (NaHCO₃) or Sodium Carbonate (Na₂CO₃)

-

Solvent system (e.g., Tetrahydrofuran/Water (THF/H₂O), Dioxane/Water)

-

Ethyl Acetate (EtOAc)

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

-

Silica Gel for column chromatography

Procedure:

-

Dissolve the amino acid in the aqueous component of the solvent system.

-

Add the base (e.g., NaHCO₃) to the solution and stir until dissolved.

-

Cool the mixture to 0 °C in an ice bath.

-

Add the organic solvent (e.g., THF) to the mixture.

-

Slowly add benzyl chloroformate (Cbz-Cl) to the stirred solution at 0 °C.

-

Allow the reaction to stir at 0 °C or room temperature for a specified time (typically several hours to overnight), monitoring the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, dilute the mixture with water.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo.

-

Purify the crude product by silica gel column chromatography to obtain the pure Cbz-protected amino acid.

Quantitative Data for Cbz Protection:

| Amino Acid/Amine | Base | Solvent | Time (h) | Yield (%) | Reference |

| General Amine | NaHCO₃ | THF/H₂O (2:1) | 20 | 90 | [1] |

| Various Amines | - | Water | 0.08-0.5 | High | [4] |

| Piperazic Acid Derivative | - | - | - | 75 | [2] |

Cbz Deprotection by Catalytic Hydrogenolysis (General Procedure)

This protocol describes the standard method for removing the Cbz protecting group using catalytic hydrogenation.

Materials:

-

Cbz-Protected Amino Acid or Peptide

-

Palladium on Carbon (Pd/C, typically 5% or 10%)

-

Solvent (e.g., Methanol (MeOH), Ethanol (EtOH), Ethyl Acetate (EtOAc))

-

Hydrogen Source (H₂ gas balloon or hydrogenator)

-

Celite or a membrane filter

Procedure:

-

Dissolve the Cbz-protected compound in the chosen solvent in a flask suitable for hydrogenation.

-

Carefully add the Pd/C catalyst to the solution.

-

Evacuate the flask and backfill with hydrogen gas (repeat this cycle 3 times).

-

Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure or higher) at room temperature.

-

Monitor the reaction progress by TLC until the starting material is consumed.

-

Once the reaction is complete, carefully filter the mixture through a pad of Celite or a membrane filter to remove the Pd/C catalyst. Caution: Pd/C can be pyrophoric when dry; the filter cake should be kept wet with solvent.

-

Rinse the filter cake with the solvent.

-

Concentrate the filtrate in vacuo to obtain the deprotected amino acid or peptide.

Quantitative Data for Cbz Deprotection:

| Substrate | Catalyst | Solvent | Time | Yield (%) | Reference |

| Cbz-Protected Amine | 10% Pd/C, 10% Nb₂O₅/C | MeOH | 45 min | 99 | [6] |

| Per-benzylated Glucoside | 5% Pd/C | - | 1.5-2 days | 82-84 | [7] |

| Cbz-Protected Piperazic Acid | - | - | 18 h | 60-72 | [2] |

| N-Benzylhydroxylamine | - | Methanol | 8 h | 89 | [8] |

Strategic Applications in Synthesis

The Cbz group's stability and selective removal make it a valuable tool in multi-step organic synthesis, particularly in the construction of complex molecules like peptides and in drug development.

Solid-Phase Peptide Synthesis (SPPS)

While the Fmoc/tBu strategy dominates modern solid-phase peptide synthesis (SPPS), the Cbz group played a foundational role and continues to be relevant in specific applications.[9] In SPPS, an amino acid is anchored to a solid support, and the peptide chain is built up sequentially. The Cbz group can be used for the protection of the α-amino group or side-chain functionalities.

A simplified logical workflow for a single coupling cycle in SPPS using a Cbz protection strategy for the incoming amino acid is depicted below:

Caption: Simplified workflow for one coupling cycle in SPPS using a Cbz-protected amino acid.

Orthogonal Protection Strategies

The true power of the Cbz group in complex synthesis lies in its orthogonality with other protecting groups.[10] Orthogonality refers to the ability to remove one type of protecting group in the presence of others by using specific and non-interfering reaction conditions.

For instance, the Cbz group is stable to the acidic conditions used to remove tert-butoxycarbonyl (Boc) groups and the basic conditions used to cleave 9-fluorenylmethoxycarbonyl (Fmoc) groups.[11] This allows for the selective deprotection of different amino groups within the same molecule, a critical requirement for the synthesis of branched peptides or molecules with multiple functionalization sites.

The logical relationship of this orthogonal deprotection is as follows:

Caption: Orthogonal deprotection strategies for Cbz, Boc, and Fmoc groups.

Conclusion

The carbobenzoxy group, despite its long history, remains a cornerstone of amino acid protection in organic synthesis. Its ease of introduction, stability under a range of conditions, and mild, selective removal via catalytic hydrogenolysis make it an invaluable tool for researchers, scientists, and drug development professionals. The ability to employ the Cbz group in orthogonal protection schemes further solidifies its importance in the synthesis of complex, multifunctional molecules. A thorough understanding of its chemistry and associated experimental protocols is essential for anyone engaged in the art and science of peptide and medicinal chemistry.

References

- 1. total-synthesis.com [total-synthesis.com]

- 2. A Reliable Enantioselective Route to Mono-Protected N1-Cbz Piperazic Acid Building Block - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. ijacskros.com [ijacskros.com]

- 5. taylorfrancis.com [taylorfrancis.com]

- 6. Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Defining the Qualities of High-Quality Palladium on Carbon Catalysts for Hydrogenolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. peptide.com [peptide.com]

- 10. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

Methodological & Application

Application Notes and Protocols for the Use of CBZ-D-Methionine in Solid-Phase Peptide Synthesis (SPPS)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the strategic use of N-Carbobenzyloxy-D-Methionine (CBZ-D-Methionine) in solid-phase peptide synthesis (SPPS). The incorporation of D-amino acids like D-Methionine can significantly enhance the therapeutic potential of peptides by increasing their resistance to enzymatic degradation.[1][2] The CBZ (or Z) protecting group offers an orthogonal protection strategy in standard Fmoc/tBu-based SPPS, enabling the synthesis of complex peptides with specific modifications.

Introduction to CBZ-D-Methionine in SPPS

The use of D-amino acids is a key strategy in drug design to improve the stability and bioavailability of peptide-based therapeutics.[1][2] Methionine, a sulfur-containing amino acid, is often a crucial residue in bioactive peptides. However, its thioether side chain is susceptible to oxidation during synthesis and cleavage, a challenge that requires special consideration.[3]

The benzyloxycarbonyl (Cbz or Z) group, introduced by Bergmann and Zervas, is a well-established amine protecting group removable by catalytic hydrogenolysis.[2][4] Its stability under both the basic conditions required for Fmoc removal and the acidic conditions for Boc deprotection makes it an excellent orthogonal protecting group in Fmoc-SPPS. This allows for selective deprotection and modification of the peptide chain.

This document outlines protocols for the incorporation of CBZ-D-Methionine as an N-terminal residue, as an internal residue with subsequent on-resin deprotection, and for the synthesis of fully protected peptide fragments.

Data Presentation: Expected Performance in SPPS

While specific quantitative data for CBZ-D-Methionine is not extensively published, the following tables provide expected values for coupling efficiency, peptide purity, and overall yield based on typical results for sterically hindered amino acids and standard SPPS protocols.

Table 1: Expected Coupling Efficiency of CBZ-D-Methionine

| Coupling Reagent | Activation Time (min) | Coupling Time (min) | Expected Coupling Efficiency (%) | Notes |

| HATU/DIPEA | 5 | 60-120 | >98% | Recommended for sterically hindered couplings. |

| HBTU/DIPEA | 5 | 60-120 | >97% | A standard and effective coupling reagent. |

| DIC/Oxyma | 5 | 90-180 | >95% | Good for reducing racemization; may require longer coupling times. |

| COMU/DIPEA | 5 | 45-90 | >98% | High efficiency and low racemization potential. |

Efficiency can be enhanced with microwave-assisted coupling protocols.

Table 2: Expected Purity and Yield for a Model 10-mer Peptide

| Synthesis Strategy | Cleavage Method | Expected Crude Purity (%) | Expected Overall Yield (%) |

| N-terminal CBZ-D-Met | High TFA with scavengers | 75-85% | 20-30% |

| Internal CBZ-D-Met (On-resin deprotection) | High TFA with scavengers | 70-80% | 15-25% |

| Fully Protected Peptide Fragment | 1% TFA in DCM | N/A (Protected) | 60-80% (on resin) |

Yields are highly sequence-dependent and can be influenced by aggregation.

Experimental Protocols

The following are detailed protocols for the use of CBZ-D-Methionine in Fmoc-based SPPS.

Protocol 1: Incorporation of CBZ-D-Methionine at the N-Terminus

This protocol describes the synthesis of a peptide where CBZ-D-Methionine is the final amino acid to be coupled. The CBZ group remains on the N-terminus of the final peptide after cleavage.

Workflow Diagram:

Methodology:

-

Resin Preparation: Start with a pre-loaded Wang or Rink Amide resin with the first Fmoc-protected amino acid. Swell the resin in Dichloromethane (DCM) for 30 minutes, followed by Dimethylformamide (DMF) for 30 minutes.

-

Fmoc-SPPS Cycles: Perform standard Fmoc-SPPS cycles for the desired peptide sequence.

-

Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min).

-

Washing: Wash the resin with DMF (5x), DCM (3x), and DMF (3x).

-

Coupling: Couple the next Fmoc-amino acid (3-5 eq.) using a suitable coupling reagent such as HATU (3 eq.) and DIPEA (6 eq.) in DMF for 1-2 hours.

-

-

Final Fmoc Deprotection: After the last Fmoc-amino acid is coupled, perform a final deprotection step with 20% piperidine in DMF to expose the N-terminal amine.

-

CBZ-D-Methionine Coupling:

-

Prepare a solution of CBZ-D-Methionine (3-5 eq.), HATU (3 eq.), and DIPEA (6 eq.) in DMF.

-

Add the coupling solution to the resin and react for 2-4 hours at room temperature. The longer coupling time is recommended due to the steric hindrance of the CBZ group.

-

Monitor the coupling reaction using a Kaiser test.

-

-

Washing: Wash the resin thoroughly with DMF (5x), DCM (3x), and Methanol (3x). Dry the resin under vacuum.

-

Cleavage and Deprotection:

-

Prepare a cleavage cocktail suitable for methionine-containing peptides (e.g., Reagent H: 81% TFA, 5% phenol, 5% thioanisole, 2.5% 1,2-ethanedithiol, 3% water, 2% dimethylsulfide, 1.5% ammonium iodide w/w).

-

Add the cleavage cocktail to the resin (10 mL per gram of resin) and stir for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate.

-

Precipitate the crude peptide by adding cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.

-

-

Purification: Purify the crude peptide using reverse-phase HPLC (RP-HPLC).

Protocol 2: Incorporation of Internal CBZ-D-Methionine with On-Resin Deprotection

This protocol is for situations where CBZ-D-Methionine is incorporated within the peptide sequence. The CBZ group is then selectively removed on-resin to allow for further chain elongation.

Workflow Diagram:

Methodology:

-

Peptide Synthesis up to Insertion Point: Synthesize the peptide chain up to the point of CBZ-D-Methionine insertion using standard Fmoc-SPPS as described in Protocol 1.

-

CBZ-D-Methionine Coupling: Couple CBZ-D-Methionine as described in step 4 of Protocol 1.

-

On-Resin CBZ Deprotection (Catalytic Transfer Hydrogenation):

-

Wash the resin extensively with DCM and then with the reaction solvent (e.g., THF or a mixture of DMF/DCM/MeOH).

-

Swell the resin in the reaction solvent.

-

Add a palladium catalyst, such as Pd(PPh₃)₄ or Pd/C (typically 0.1-0.2 equivalents relative to resin loading).

-

Add a hydrogen donor, such as formic acid and DIPEA, or ammonium formate (10-20 equivalents).

-

Gently agitate the reaction mixture at room temperature for 2-4 hours under an inert atmosphere (Nitrogen or Argon).

-

Monitor the reaction for completion (e.g., by LC-MS analysis of a small cleaved sample).

-

Wash the resin thoroughly with the reaction solvent, followed by DMF and DCM to remove the catalyst and by-products.

-

-

Continue SPPS: After successful CBZ deprotection, continue with standard Fmoc-SPPS cycles to complete the peptide sequence.

-

Cleavage and Purification: Cleave and purify the final peptide as described in steps 6 and 7 of Protocol 1.

Protocol 3: Synthesis of a Fully Protected Peptide Fragment with CBZ-D-Methionine

This protocol is used to synthesize a peptide fragment that remains fully protected, including the CBZ group, for use in fragment condensation approaches. A highly acid-labile resin is required.

Workflow Diagram:

Methodology:

-

Resin Selection and Loading: Use a 2-chlorotrityl chloride (2-CTC) resin. Load the first Fmoc-amino acid according to standard protocols for this resin.

-

Fmoc-SPPS: Perform the peptide synthesis, including the coupling of CBZ-D-Methionine, using the methods described in Protocol 1.

-

Mild Cleavage of the Protected Peptide:

-

Wash the resin with DCM and dry it.

-

Prepare a cleavage solution of 1% Trifluoroacetic acid (TFA) in DCM.

-

Treat the resin with the cleavage solution (10 mL per gram of resin) for 30-60 minutes at room temperature.

-

Filter the resin and collect the filtrate into a flask containing a neutralizing base (e.g., 10% pyridine in methanol).

-

Repeat the cleavage step once more.

-

Combine the filtrates and evaporate the solvent under reduced pressure.

-

-

Purification: The resulting fully protected peptide fragment can be purified by flash chromatography on silica gel.

Signaling Pathways and Logical Relationships

The primary rationale for using D-amino acids is to enhance peptide stability against proteolysis, which is a critical factor for in vivo applications. Peptides often act as ligands for receptors or inhibitors of enzymes. Their degradation by proteases terminates their signaling activity. By incorporating D-Methionine, the peptide's half-life is extended, leading to prolonged engagement with its biological target.

Logical Relationship Diagram:

By using CBZ-D-Methionine in an orthogonal synthesis strategy, researchers can create peptides with enhanced stability and also have the flexibility to introduce other modifications, such as fluorescent labels or PEGylation, by selectively deprotecting other residues, further expanding the potential for developing advanced therapeutics.

References

Application Notes and Protocols for Coupling CBZ-D-Methionine in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of D-amino acids, such as D-Methionine, into peptide sequences is a critical strategy in drug design to enhance proteolytic stability and modulate biological activity. The Carboxybenzyl (CBZ or Z) protecting group is a well-established urethane-type protecting group for the α-amine of amino acids, valued for its stability under various conditions and its susceptibility to removal by catalytic hydrogenolysis.[1][2][3] This document provides detailed protocols for the coupling of CBZ-D-Methionine in both solid-phase and solution-phase peptide synthesis, along with considerations for potential side reactions and mitigation strategies.

Challenges in Coupling Methionine Derivatives

The synthesis of peptides containing methionine presents unique challenges due to the nucleophilic nature of the thioether side chain.[4] The primary side reactions to consider are:

-

Oxidation: The thioether group of methionine is susceptible to oxidation, forming methionine sulfoxide.[4][5][6] This can occur during the synthesis and particularly during the final acidic cleavage from the resin.[4][6][7]

-

S-Alkylation: During acid-labile deprotection steps, such as the removal of Boc groups, carbocations can be generated that may alkylate the methionine side chain.[4]

To minimize these side reactions, the use of scavengers in cleavage cocktails is highly recommended.[4][7][8] For instance, adding dithiothreitol (DTT) to the cleavage mixture can suppress oxidation.[5] Alternatively, methionine sulfoxide can be intentionally used during synthesis and later reduced back to methionine post-purification.[5][8]

Recommended Coupling Protocols for CBZ-D-Methionine

The choice of coupling method depends on whether the synthesis is performed on a solid support (Solid-Phase Peptide Synthesis - SPPS) or in solution (Solution-Phase Peptide Synthesis - SPS). Below are generalized protocols for common coupling reagents.

Data Presentation: General Coupling Conditions

| Coupling Reagent | Activating Agent/Additive | Base (if required) | Typical Solvent | Key Considerations |

| DCC/DIC | HOBt, HOAt | - | DCM, DMF | DCC is primarily for solution-phase due to insoluble DCU byproduct. DIC is preferred for SPPS.[9] Additives are crucial to suppress racemization.[9] |

| HBTU/HATU | HOBt/HOAt (often intrinsic) | DIPEA, NMM | DMF, NMP | Highly efficient and fast reactions.[2][9] HATU is preferred for sterically hindered couplings.[10] |

| PyBOP | - | DIPEA, NMM | DMF, NMP | Excellent for forming amide bonds with low racemization.[2] |

| COMU | Oxyma Pure (intrinsic) | DIPEA, NMM | DMF, NMP | A modern, safer alternative to HOBt/HOAt-based reagents with high efficiency.[2] |

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) - Manual Coupling

This protocol assumes a standard Fmoc/tBu or Boc/Bzl strategy on a polystyrene-based resin. The following steps detail the coupling of CBZ-D-Methionine to a deprotected N-terminal amine on the solid support.

Materials:

-

Resin with N-terminally deprotected peptide sequence

-

CBZ-D-Methionine

-

Coupling Reagent (e.g., HBTU, HATU, DIC)

-

Additive (e.g., HOBt)

-

Base: N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM)

-

Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)

-

Washing Solvents: DMF, DCM

-

Nitrogen gas for agitation

Procedure:

-

Resin Preparation:

-

Swell the resin in DMF for at least 30 minutes.

-